

5-Methyltryptamine hydrochloride CAS number and chemical structure

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Compound of Interest

Compound Name: 5-Methyltryptamine hydrochloride

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An In-depth Technical Guide to **5-Methyltryptamine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methyltryptamine hydrochloride**, a potent serotonin receptor agonist. This document consolidates key chemical, pharmacological, and procedural information relevant to research and development applications.

Chemical Identity and Properties

5-Methyltryptamine hydrochloride is a tryptamine derivative that is structurally related to the endogenous neurotransmitter serotonin. It is widely used in scientific research to investigate the serotonergic system.

Chemical Structure:

- IUPAC Name: 2-(5-Methyl-1H-indol-3-yl)ethanamine hydrochloride[1]
- Synonyms: 3-(2-Aminoethyl)-5-methylindole hydrochloride[2]
- CAS Number: 1010-95-3[1][2]
- Molecular Formula: C11H15ClN2[1][2]



Molecular Weight: 210.70 g/mol [1][2]

Physicochemical Properties:

Property	Value	Reference
Melting Point	289-292 °C (decomposes)	
Solubility	Soluble in water (50 mg/mL)	
Appearance	Off-white crystalline powder	
Storage Conditions	Store at 0-8°C	

Pharmacological Profile

5-Methyltryptamine is a non-selective serotonin receptor agonist and a serotonin releasing agent.[3] Its primary pharmacological activity is mediated through its interaction with various serotonin (5-HT) receptor subtypes, with a notable potency at the 5-HT₂A receptor.

Quantitative Pharmacological Data:

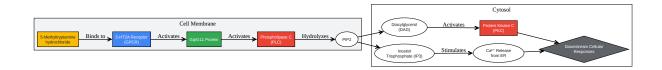


Parameter	Receptor/Tran sporter	Value (nM)	Notes	Reference
EC ₅₀ (Functional Potency)	5-HT₂A	6.00	Full agonist	[3]
Serotonin Release	139	[3]		
Dopamine Release	>10,000	High selectivity for serotonin release	[3]	
Norepinephrine Release	>10,000	High selectivity for serotonin release	[3]	
Ligand Binding	5-HT1A	-	Known to be a ligand	[3]
5-HT₂B	-	Known to be a ligand	[3]	
Functional Agonism	5-HT1D	-	Agonist activity	[3]
5-HT₂C	-	Agonist activity	[3]	_
5-HT₃	60,000	Very low potency	[3]	

Signaling Pathway

As a potent 5-HT₂A receptor agonist, **5-Methyltryptamine hydrochloride** activates the Gq/G_{11} signaling cascade. This pathway is crucial for its physiological and pharmacological effects.





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5-HT₂A Receptor Gq/G₁₁ Signaling Pathway

Experimental Protocols

The following protocols are representative methodologies for studying the pharmacological properties of **5-Methyltryptamine hydrochloride**.

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol determines the binding affinity of **5-Methyltryptamine hydrochloride** for the 5-HT₂A receptor through competitive displacement of a radiolabeled ligand.

Materials:

- HEK293 cells stably expressing the human 5-HT₂A receptor
- [3H]-Ketanserin (radioligand)
- 5-Methyltryptamine hydrochloride (test compound)
- Serotonin (reference compound)
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4



- 96-well microplates
- Glass fiber filters
- Scintillation fluid
- Microplate scintillation counter

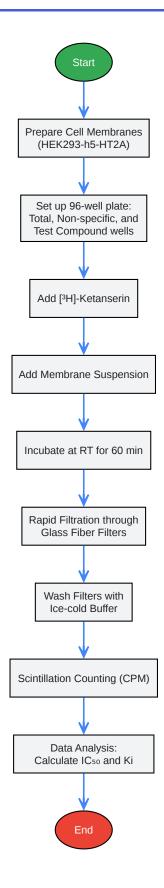
Procedure:

- Membrane Preparation:
 - Culture HEK293-h5-HT2A cells and harvest.
 - Homogenize cells in ice-cold assay buffer.
 - Centrifuge the homogenate and resuspend the pellet in fresh assay buffer.
 - Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup:
 - In a 96-well plate, add the following to a final volume of 200 μL:
 - Total Binding: 50 μL assay buffer, 50 μL [³H]-Ketanserin, 100 μL membrane suspension.
 - Non-specific Binding: 50 μL Serotonin (10 μM final concentration), 50 μL [³H] Ketanserin, 100 μL membrane suspension.
 - Test Compound: 50 μL of **5-Methyltryptamine hydrochloride** (at various concentrations), 50 μL [³H]-Ketanserin, 100 μL membrane suspension.
- Incubation:
 - Incubate the plate at room temperature for 60 minutes.
- Filtration:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.



- Wash the filters 3-4 times with ice-cold wash buffer.
- · Counting:
 - Dry the filters and place them in scintillation vials with scintillation fluid.
 - Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki value using the Cheng-Prusoff equation.





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Radioligand Binding Assay Workflow



Representative Synthesis of 5-Methyltryptamine Hydrochloride

The following is a representative synthetic route for **5-Methyltryptamine hydrochloride**, based on established methods for similar tryptamines.

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• 5-Methylindole

Materials:

- · Oxalyl chloride
- Dimethylamine solution
- Lithium aluminum hydride (LAH)
- · Anhydrous diethyl ether or THF
- · Hydrochloric acid (ethanolic solution)

Procedure:

- Acylation:
 - o Dissolve 5-methylindole in anhydrous diethyl ether.
 - Add oxalyl chloride dropwise at 0°C.
 - Stir the reaction mixture until the formation of the indol-3-ylglyoxylyl chloride is complete.
- Amidation:
 - Add a solution of dimethylamine in diethyl ether to the reaction mixture at 0°C.
 - Allow the reaction to warm to room temperature and stir until the formation of the corresponding amide is complete.
- Reduction:



- Carefully add the crude amide to a suspension of lithium aluminum hydride in anhydrous THF.
- Reflux the mixture to reduce the amide and carbonyl groups.
- Work-up and Purification:
 - Quench the reaction carefully with water and sodium hydroxide solution.
 - o Filter the mixture and extract the filtrate with an organic solvent.
 - Dry the organic layer and evaporate the solvent to yield the free base of 5methyltryptamine.
- Salt Formation:
 - Dissolve the free base in anhydrous diethyl ether.
 - Add a solution of hydrochloric acid in ethanol dropwise until precipitation is complete.
 - Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Methyltryptamine hydrochloride.



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Representative Synthesis of 5-Methyltryptamine HCl

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